molecular formula C4H3ClIN3 B2628366 6-Chloro-5-iodopyrimidin-4-amine CAS No. 353272-15-8

6-Chloro-5-iodopyrimidin-4-amine

Cat. No. B2628366
CAS RN: 353272-15-8
M. Wt: 255.44
InChI Key: ICVYKJSDWGGRNE-UHFFFAOYSA-N
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Description

“6-Chloro-5-iodopyrimidin-4-amine” is a chemical compound with the CAS Number: 353272-15-8 . It has a molecular weight of 255.45 . The IUPAC name for this compound is 6-chloro-5-iodo-4-pyrimidinamine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “6-Chloro-5-iodopyrimidin-4-amine” is 1S/C4H3ClIN3/c5-3-2 (6)4 (7)9-1-8-3/h1H, (H2,7,8,9) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6-Chloro-5-iodopyrimidin-4-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .

Scientific Research Applications

Chemical Synthesis and Reactivity

6-Chloro-5-iodopyrimidin-4-amine is involved in various chemical synthesis and reactivity studies. For instance, Valk, Plas, and Bode (2010) demonstrated the amination of halogenoaza-aromatics, including pyrimidines, using potassium amide in liquid ammonia, a process partially occurring through the ANRORC mechanism (Valk, Plas, & Bode, 2010). Similarly, Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with bromo-dichloro-methylpyrimidine, leading to the formation of bromo-chloro-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).

Crystallography and Molecular Structure

The study of crystallography and molecular structures is another area where 6-Chloro-5-iodopyrimidin-4-amine finds application. Odell et al. (2007) determined the crystal structures of isomeric compounds involving chloro-methylpyrimidin-ylamines, showing substantial hydrogen-bonding interactions leading to layer structures (Odell et al., 2007). Moreover, the synthesis and structure of substituted purines, as researched by Mishnev et al. (1979), further exemplify the compound's role in structural chemistry (Mishnev et al., 1979).

Biological and Medicinal Research

In the field of biological and medicinal research, 6-Chloro-5-iodopyrimidin-4-amine is used in the synthesis of compounds with potential pharmacological activities. For instance, Etemadi et al. (2016) synthesized new classes of pyrimidothiazolo pyrimidines, which exhibited antibacterial activity, indicating potential medicinal applications (Etemadi et al., 2016). Furthermore, Aayisha et al. (2019) conducted molecular docking and experimental analyses on a related pyrimidin-amine compound, suggesting its potential role as an antihypertensive agent (Aayisha et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302-H315-H320-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .

properties

IUPAC Name

6-chloro-5-iodopyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYKJSDWGGRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyrimidin-4-amine (1 g, 7.8 mmol) in 5 mL N,N-dimethylformamide was added N-iodosuccinimide (2.6 g, 11.6 mmol) and the mixture subjected to microwave irradiation (Biotage Initiator) at 100° C. for 30 minutes. The mixture was diluted with water and ethyl acetate and the ethyl acetate layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification by column chromatography (silica gel, 25% ethyl acetate in hexane) afforded the title compound. LCMS: 255.91 (M+1)+.
Quantity
1 g
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2.6 g
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3.03 g (23.39 mmol) of 6-chloropyrimidin-4-amine in 60 mL of dimethylformamide was added dropwise a solution of iodine monochloride (2.34 mL, 46.70 mmol) in 40 mL of dimethylformamide. Then the mixture was stirred at 45° C. overnight. The solvent was evaporated under reduced pressure and the residue was partitioned between dichloromethane and a 4% aqueous solution of sodium bicarbonate. The organic layer was washed with water and brine, dried over magnesium sulphate, filtered and the solvent was removed in vacuum. The product was purified by flash chromatography (0% to 20%, methanol-dichloromethane) to obtain 4.28 g (72% yield) of the title compound.
Quantity
3.03 g
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2.34 mL
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60 mL
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40 mL
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Yield
72%

Synthesis routes and methods III

Procedure details

To a suspension of 6-chloropyrimidin-4-amine (5.29 g, 40.8 mmol) and trifluoro-methane sulfonic acid (40 mL, 452 mmol) was added N-iodosuccinimide (9.19 g, 40.8 mmol). The mixture was stirred for 3 h at rt. The mixture was poured into 50 mL of ice containing 15 g of NaOH with stirring for 10 min. The resulting precipitate was filtered washed with water, triturated in DCM and collected by filtration to give 6-chloro-5-iodopyrimidin-4-amine: 1H NMR (400 MHz, DMSO-d6) δ 8.11 (s, 1H); LC-MS (ESI) m/z 255.9 [M+H]+.
Quantity
5.29 g
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reactant
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40 mL
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9.19 g
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50 mL
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